molecular formula C9H9N3OS B13305758 5-(dimethyl-1H-1,2,4-triazol-1-yl)thiophene-2-carbaldehyde

5-(dimethyl-1H-1,2,4-triazol-1-yl)thiophene-2-carbaldehyde

Cat. No.: B13305758
M. Wt: 207.25 g/mol
InChI Key: MKCZXVZPYLZQOH-UHFFFAOYSA-N
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Description

5-(dimethyl-1H-1,2,4-triazol-1-yl)thiophene-2-carbaldehyde is a heterocyclic compound that features a thiophene ring substituted with a dimethyl-1H-1,2,4-triazol-1-yl group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(dimethyl-1H-1,2,4-triazol-1-yl)thiophene-2-carbaldehyde typically involves the formation of the triazole ring followed by its attachment to the thiophene ring. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of thiophene-2-carbaldehyde with dimethylhydrazine can yield the desired triazole derivative .

Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(dimethyl-1H-1,2,4-triazol-1-yl)thiophene-2-carbaldehyde can vary depending on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity. The triazole ring is known to bind to metal ions, which can be crucial in its biological activity. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to its antimicrobial effects .

Properties

Molecular Formula

C9H9N3OS

Molecular Weight

207.25 g/mol

IUPAC Name

5-(3,5-dimethyl-1,2,4-triazol-1-yl)thiophene-2-carbaldehyde

InChI

InChI=1S/C9H9N3OS/c1-6-10-7(2)12(11-6)9-4-3-8(5-13)14-9/h3-5H,1-2H3

InChI Key

MKCZXVZPYLZQOH-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=N1)C)C2=CC=C(S2)C=O

Origin of Product

United States

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